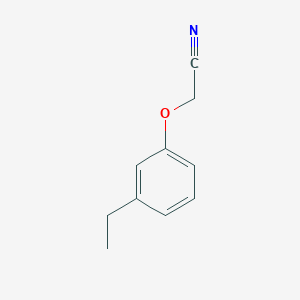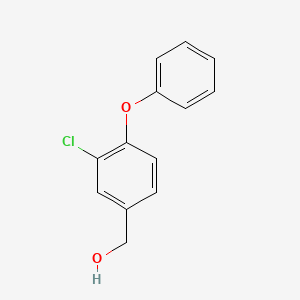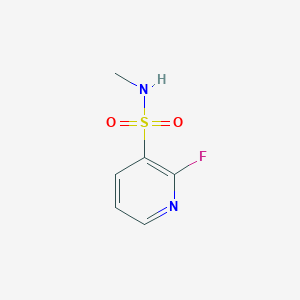
Methyl 3,5-dichloro-4-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3,5-dichloro-4-isopropoxybenzoate” is a chemical compound with the molecular formula C11H12Cl2O3 . It has an average mass of 263.117 Da and a monoisotopic mass of 262.016357 Da .
Molecular Structure Analysis
The InChI code for “Methyl 3,5-dichloro-4-isopropoxybenzoate” is 1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3,5-dichloro-4-isopropoxybenzoate” is a liquid at room temperature . It has a molecular weight of 263.12 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Reaction Studies
Methyl 3,5-dichloro-4-isopropoxybenzoate serves as an intermediary or reactant in the synthesis of complex chemical structures. For instance, it has been involved in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane through the reduction of 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst, showcasing an interesting cross-linking reaction rather than the expected reduction outcome. This process highlights its role in generating novel compounds, which could have implications in materials science and pharmacology due to the structural specificity of the products obtained (Ritmaleni, Notario, & Yuliatun, 2013).
Environmental Impact and Degradation
Methyl 3,5-dichloro-4-isopropoxybenzoate, as part of the broader category of chlorinated organic compounds, has also been studied in the context of environmental chemistry, particularly its degradation. The compound’s degradation pathways are of interest due to their persistence and potential toxicity in aquatic environments. Research has shown that irradiation combined with biological treatment can significantly enhance the degradation and mineralization of chlorinated organic compounds, indicating a potential method for mitigating their impact on water quality. This method could be particularly relevant for treating water contaminated with chlorinated parabens and their derivatives, including methyl 3,5-dichloro-4-isopropoxybenzoate (Wang, Wang, & Sun, 2017).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, derivatives of methyl 3,5-dichloro-4-isopropoxybenzoate have been explored for their biological activities. Although direct studies on methyl 3,5-dichloro-4-isopropoxybenzoate were not found, closely related compounds have been synthesized and evaluated for their therapeutic potential, including anti-cancer properties. For instance, gold and silver carbene complexes derived from structurally similar molecules have shown promising anti-tumor properties, indicating the potential of methyl 3,5-dichloro-4-isopropoxybenzoate derivatives in the development of multi-targeted cancer therapies (Iacopetta et al., 2020).
Safety and Hazards
“Methyl 3,5-dichloro-4-isopropoxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .
Propriétés
IUPAC Name |
methyl 3,5-dichloro-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWUEFCUVETLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-4-isopropoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)




![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)




![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)
